Maralixibat chloride

Catalog No.
S533543
CAS No.
228113-66-4
M.F
C40H56ClN3O4S
M. Wt
710.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Maralixibat chloride

CAS Number

228113-66-4

Product Name

Maralixibat chloride

IUPAC Name

(4R,5R)-5-[4-[[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylmethyl)phenyl]methoxy]phenyl]-3,3-dibutyl-7-(dimethylamino)-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-4-ol;chloride

Molecular Formula

C40H56ClN3O4S

Molecular Weight

710.4 g/mol

InChI

InChI=1S/C40H56N3O4S.ClH/c1-5-7-19-40(20-8-6-2)30-48(45,46)37-18-15-34(41(3)4)27-36(37)38(39(40)44)33-13-16-35(17-14-33)47-29-32-11-9-31(10-12-32)28-43-24-21-42(22-25-43)23-26-43;/h9-18,27,38-39,44H,5-8,19-26,28-30H2,1-4H3;1H/q+1;/p-1/t38-,39-;/m1./s1

InChI Key

POMVPJBWDDJCMP-RUKDTIIFSA-M

SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]

Solubility

Soluble in DMSO, not in water

Synonyms

LUM-001; LUM001; LUM 001; SHP-625; SHP 625; SHP625; Lopixibat chloride; Maralixibat; Maralixibat chloride

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]

Isomeric SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)C[N+]56CCN(CC5)CC6)CCCC.[Cl-]

Description

The exact mass of the compound Maralixibat chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action

Maralixibat chloride functions as an inhibitor of the ileal bile acid transporter (IBAT). IBAT is a protein located in the ileum, the final portion of the small intestine. This protein is responsible for reabsorbing bile acids from the digestive tract back into the bloodstream. Maralixibat chloride blocks the action of IBAT, leading to increased excretion of bile acids in the feces [, ].

Research Applications

Cholestatic liver diseases are a group of conditions characterized by impaired bile flow. This can lead to a buildup of bile acids in the liver, causing damage and a variety of symptoms including itching, fatigue, and jaundice.

Current research on maralixibat chloride focuses on its potential benefits in treating cholestatic liver diseases, particularly in children:

  • Alagille Syndrome (ALGS): ALGS is a rare genetic disorder affecting the liver, heart, and other organs. Studies suggest maralixibat chloride may improve debilitating itch (pruritus) and potentially even disease progression in children with ALGS [].
  • Progressive Familial Intrahepatic Cholestasis (PFIC): PFIC is a group of inherited disorders causing bile flow problems within the liver. Similar to ALGS, maralixibat chloride is being investigated for its ability to reduce pruritus and potentially alter the course of PFIC in children [].

Emerging Research:

In addition to its use in pediatric cholestatic diseases, initial studies suggest maralixibat chloride may also be beneficial for adults with Primary Sclerosing Cholangitis (PSC), another cholestatic liver disease [].

Maralixibat chloride is a novel pharmaceutical compound primarily used as an ileal bile acid transporter inhibitor. It is indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome, a genetic disorder that affects the liver and other organs. The compound is characterized by its unique chemical structure, with a molecular formula of C40H56ClN3O4SC_{40}H_{56}ClN_{3}O_{4}S and a molecular weight of approximately 710.42 g/mol . Maralixibat functions by selectively inhibiting the reabsorption of bile acids in the distal ileum, thereby increasing their clearance from the body and reducing serum bile acid concentrations .

Maralixibat chloride's therapeutic effect stems from its ability to inhibit IBAT. By blocking IBAT, it reduces the reabsorption of bile acids from the intestine, leading to their increased excretion in stool []. This decrease in reabsorbed bile acids reduces their concentration in the liver, alleviating the itch associated with cholestatic pruritus.

Maralixibat chloride acts through reversible inhibition of the ileal bile acid transporter, which is crucial for bile acid reabsorption. This inhibition leads to increased bile acid excretion and decreased enterohepatic circulation of bile acids. The primary reaction can be summarized as follows:

  • Inhibition of Bile Acid Reabsorption:
    Bile Acids in ileum MaralixibatReduced ReabsorptionIncreased Fecal Excretion\text{Bile Acids in ileum }\xrightarrow{\text{Maralixibat}}\text{Reduced Reabsorption}\rightarrow \text{Increased Fecal Excretion}

The compound does not undergo significant metabolic transformation, with most of it being excreted unchanged in feces .

Maralixibat has demonstrated significant biological activity in clinical settings, particularly in reducing cholestatic pruritus associated with Alagille syndrome. Clinical trials have shown that administration of maralixibat leads to statistically significant reductions in itch severity scores among patients . The compound exhibits high plasma protein binding (approximately 91%) and minimal systemic absorption, which contributes to its localized action within the gastrointestinal tract .

The synthesis of maralixibat chloride involves complex organic chemistry techniques. While specific proprietary methods are not publicly detailed, it generally includes:

  • Formation of Key Intermediates: Utilizing various organic reactions to create structural components.
  • Coupling Reactions: Combining intermediates to form the final structure.
  • Chlorination: Introducing chlorine into the molecule to yield maralixibat chloride.

These steps require careful control of reaction conditions to ensure high yield and purity .

Maralixibat chloride is primarily used in clinical settings for treating cholestatic pruritus in patients with Alagille syndrome. It represents a significant advancement in therapeutic options for this condition, which previously relied on less effective treatments such as antihistamines and other medications . Its unique mechanism of action allows for targeted therapy that addresses the underlying cause of bile acid accumulation.

Maralixibat has been studied for potential drug interactions, particularly concerning its effects on cytochrome P450 enzymes and transporters. Notably:

  • Inhibition of CYP3A4: Maralixibat inhibits this enzyme in vitro, which may increase plasma levels of drugs metabolized by CYP3A4 when co-administered.
  • Minimal Absorption: Due to its low systemic absorption, maralixibat does not significantly interact with other drugs affecting transporters like OATP1B1 or OATP2B1 .

These characteristics suggest that while maralixibat can influence drug metabolism, its unique pharmacokinetic profile minimizes the risk of severe interactions.

Maralixibat chloride shares similarities with other bile acid transporter inhibitors but maintains distinct features that enhance its therapeutic profile. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
OdevixibatInhibits ileal bile acid transporterSimilar indication for cholestasis
LiraglutideGLP-1 receptor agonistDifferent therapeutic area (diabetes)
Ursodeoxycholic AcidBile acid that promotes bile flowNatural compound; different mechanism

Maralixibat's selectivity for the ileal bile acid transporter and its specific application in Alagille syndrome set it apart from these compounds, making it a unique therapeutic option for managing cholestatic pruritus .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

709.3680061 g/mol

Monoisotopic Mass

709.3680061 g/mol

Heavy Atom Count

49

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V78M04F0XC

Drug Indication

Livmarli is indicated for the treatment of cholestatic pruritus in patients with Alagille syndrome (ALGS) 2 months of age and older.
Treatment of Progressive Familial Intrahepatic Cholestasis
Treatment of Alagille syndrome
Treatment of biliary atresia

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC10
SLC10A [HSA:6554 6555 8273 347051 201780 345274 84068] [KO:K14341 K14342 K14343 K14344 K14346 K14347]

Wikipedia

Maralixibat_chloride
Chromium(IV)_bromide

Use Classification

Human drugs -> Orphan -> Other drugs for bile therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

Explore Compound Types